molecular formula C18H9ClO2 B8634965 2-Chlorotetracene-5,12-dione CAS No. 85600-52-8

2-Chlorotetracene-5,12-dione

Cat. No. B8634965
M. Wt: 292.7 g/mol
InChI Key: UGWCTNFAIFEBEN-UHFFFAOYSA-N
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Patent
US07315042B2

Procedure details

A 500 mL flask was successively loaded with trifluoromethanesulfonic acid (175 mL), 3-(4-chlorobenzoyl)-naphthalene-2-carboxylic acid (Formula XV, 25.5 g), and trifluoromethanesulfonic anhydride (21 mL). The mixture was heated at 155° C. for 10 hours. The violet-blue solution was gradually poured into a 2 L beaker containing 1 L of crushed ice. Additional ice was added as necessary to keep the solution cold. The brown-green mixture was poured onto a large 25-50 μm glass frit, and the isolated solid was washed with water (1 L), methanol (300 mL), and then air-dried overnight. The crude material was purified by high vacuum train sublimation (less than 10−3 Torr) at a source temperature of 165° C. to afford 17.5 g (73 percent yield) of bright yellow product. 1H NMR (400 MHz, d6-DMSO): δ 8.89 (‘s’, 6-H and 11-H), 8.36 (m, 4 lines, J=3.2 Hz, 7-H and 10-H), 8.30 (‘d’, J=8 Hz, 4-H), 8.22 (‘d’, 2 Hz, 1-H), 8.02 (‘dd’, J=2 Hz, 4 Hz), 7.82 (m, 4 lines, J=3.2 Hz, 8-H and 9-H).
Quantity
175 mL
Type
reactant
Reaction Step One
Name
3-(4-chlorobenzoyl)-naphthalene-2-carboxylic acid
Quantity
25.5 g
Type
reactant
Reaction Step One
Name
Formula XV
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
1 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC(F)(F)S(O)(=O)=O.[Cl:9][C:10]1[CH:30]=[CH:29][C:13]([C:14]([C:16]2[C:17]([C:26](O)=[O:27])=[CH:18][C:19]3[C:24]([CH:25]=2)=[CH:23][CH:22]=[CH:21][CH:20]=3)=[O:15])=[CH:12][CH:11]=1.FC(F)(F)S(OS(C(F)(F)F)(=O)=O)(=O)=O>>[Cl:9][C:10]1[CH:30]=[CH:29][C:13]2[C:14](=[O:15])[C:16]3[C:17](=[CH:18][C:19]4[C:24]([CH:25]=3)=[CH:23][CH:22]=[CH:21][CH:20]=4)[C:26](=[O:27])[C:12]=2[CH:11]=1

Inputs

Step One
Name
Quantity
175 mL
Type
reactant
Smiles
FC(S(=O)(=O)O)(F)F
Name
3-(4-chlorobenzoyl)-naphthalene-2-carboxylic acid
Quantity
25.5 g
Type
reactant
Smiles
ClC1=CC=C(C(=O)C=2C(=CC3=CC=CC=C3C2)C(=O)O)C=C1
Name
Formula XV
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C(=O)C=2C(=CC3=CC=CC=C3C2)C(=O)O)C=C1
Name
Quantity
21 mL
Type
reactant
Smiles
FC(S(=O)(=O)OS(=O)(=O)C(F)(F)F)(F)F
Step Two
Name
ice
Quantity
1 L
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
155 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The violet-blue solution was gradually poured into a 2 L beaker
ADDITION
Type
ADDITION
Details
Additional ice was added as necessary
ADDITION
Type
ADDITION
Details
The brown-green mixture was poured onto a large 25-50 μm glass frit
WASH
Type
WASH
Details
the isolated solid was washed with water (1 L), methanol (300 mL)
CUSTOM
Type
CUSTOM
Details
air-dried overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The crude material was purified by high vacuum train sublimation (less than 10−3 Torr) at a source temperature of 165° C.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=2C(C3=CC4=CC=CC=C4C=C3C(C2C=C1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 17.5 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 72.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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